molecular formula C8H12O4 B2372683 3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid CAS No. 2166831-34-9

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B2372683
CAS No.: 2166831-34-9
M. Wt: 172.18
InChI Key: HAHJZJBVUKPJMO-UHFFFAOYSA-N
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Description

The compound “3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid” is a type of organic compound. It likely contains a cyclobutane ring, which is a type of cycloalkane, and also has methoxycarbonyl and carboxylic acid functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of organic compounds with similar functional groups can include color, density, hardness, and solubility .

Scientific Research Applications

Chemical Synthesis and Transformations

3-(Methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is involved in various chemical syntheses and transformations. For instance, it is used in the Stobbe condensation to produce phenanthrene and anthracene derivatives, which are important in organic chemistry and material science (Abdel‐Wahhab et al., 1968). Another study demonstrates its role in the synthesis of cyclobutane derivatives, highlighting its significance in stereochemical applications (Baldwin & Burrell, 2000).

Application in Organic Chemistry

This compound is central to the efficient synthesis of β-amino acid derivatives and has been utilized in the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, contributing significantly to the field of organic chemistry and peptide synthesis (Izquierdo et al., 2002).

Structural and Crystallographic Studies

Structural determination of derivatives of this compound, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been achieved through X-ray crystallography. This advances our understanding of molecular structures and interactions in organic compounds (Kirillov et al., 2015).

Photochemical Studies

The compound is also relevant in photochemical studies. For example, the photochemical rearrangement of related cyclic unsaturated ketones has been explored, providing insights into the behavior of α, β-unsaturated cyclobutenone, which is essential for understanding photoreactions in organic chemistry (Johns & Kriegler, 1970).

Synthetic Method Development

Additionally, this compound has been used to develop versatile synthetic methods for various compounds like alkylazulenes and azulene, showcasing its versatility in organic synthesis and its applicability in creating functionally diverse organic compounds (Yasunami et al., 1993).

In Medicinal Chemistry

The compound plays a role in medicinal chemistry, particularly in the synthesis and antibacterial activity assessment of cephalosporins, which are critical in developing new antibacterial agents (Kim et al., 1984).

Properties

IUPAC Name

3-methoxycarbonyl-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(7(11)12-2)3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHJZJBVUKPJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166831-34-9
Record name 3-(methoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid
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